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molecular formula C10H7NO4 B040931 1H-indole-2,5-dicarboxylic Acid CAS No. 117140-77-9

1H-indole-2,5-dicarboxylic Acid

Cat. No. B040931
M. Wt: 205.17 g/mol
InChI Key: MUABQYJAPOQWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849713B2

Procedure details

Solution of 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester# (20.0 g, 85.75 mmole) and NaOH (100 mmole) in a mixture of water/MeOH (1/1) (200 ml) was stirred at 50° C. for 4 h and then overnight at ambient temperature. The reaction mixture was evaporated in vacuo to dryness and the residue was dissolved in water (200 ml) and acidified with 1M HCl up to pH=3. The precipitates were collected on the filter and washed with water (3×50 ml) and dried over phosphorus pentoxide in dessicator to give indole-2,5-dicarboxylic acid 1 (10.38 g, 59%) of compound 1 as white crystals. MS: 203.7 (M-2H); 204.7 (M−H). 1-NMR (DMSO-d6): 8.32 (m, 1H, H-4, indole); 7.80 (m, 1H, H-6, indole); 7.45 (d, 1H, H-7, indole); 7.22 (s, 1H, H-3, indole).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC[O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)=[O:5].[OH-].[Na+]>O.CO>[NH:7]1[C:8]2[C:13](=[CH:12][C:11]([C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)[CH:14]=[C:6]1[C:4]([OH:5])=[O:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C=1NC2=CC=C(C=C2C1)C(=O)O
Name
Quantity
100 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (200 ml)
CUSTOM
Type
CUSTOM
Details
The precipitates were collected on the
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with water (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide in dessicator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1C(=CC2=CC(=CC=C12)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.38 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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